molecular formula C5H4BrNO2S B12952236 4-Bromopyridine-2-sulfinic acid

4-Bromopyridine-2-sulfinic acid

Cat. No.: B12952236
M. Wt: 222.06 g/mol
InChI Key: FORHSOBQGLCTJW-UHFFFAOYSA-N
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Description

4-Bromopyridine-2-sulfinic acid is an organosulfur compound with the molecular formula C5H4BrNO2S It is a derivative of pyridine, where a bromine atom is substituted at the 4th position and a sulfinic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 4-bromopyridine with sulfur dioxide and an oxidizing agent under controlled conditions to introduce the sulfinic acid group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form sulfides or thiols.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in acidic or basic medium.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Major Products:

    Oxidation: 4-Bromopyridine-2-sulfonic acid.

    Reduction: 4-Bromopyridine-2-thiol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromopyridine-2-sulfinic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromopyridine-2-sulfinic acid in chemical reactions involves the activation of the sulfinic acid group, which can participate in nucleophilic or electrophilic reactions. The bromine atom can also be activated under suitable conditions to facilitate substitution reactions. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    4-Bromopyridine: Lacks the sulfinic acid group, making it less reactive in certain types of reactions.

    2-Bromopyridine: Similar structure but with the bromine atom at the 2nd position, leading to different reactivity.

    4-Chloropyridine: Chlorine instead of bromine, affecting the reactivity and types of reactions it can undergo.

Uniqueness: 4-Bromopyridine-2-sulfinic acid is unique due to the presence of both bromine and sulfinic acid groups, which provide a combination of reactivity that is not found in other similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various applications.

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

4-bromopyridine-2-sulfinic acid

InChI

InChI=1S/C5H4BrNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9)

InChI Key

FORHSOBQGLCTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)O

Origin of Product

United States

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